molecular formula C16H22Cl2N2O3 B145550 (S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide CAS No. 84225-94-5

(S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide

カタログ番号: B145550
CAS番号: 84225-94-5
分子量: 361.3 g/mol
InChIキー: JGQKBQNMKHVABS-JTQLQIEISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide, also known as this compound, is a useful research compound. Its molecular formula is C16H22Cl2N2O3 and its molecular weight is 361.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide, also known as a derivative of benzamide, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is structurally characterized by its dichloro and dimethoxy substitutions on a benzamide scaffold, which contribute to its biological activity.

  • Molecular Formula : C16H22Cl2N2O3
  • Molecular Weight : 361.26 g/mol
  • CAS Number : 84225-94-5
  • HPLC Purity : >95% .

The compound primarily acts as a selective antagonist for dopamine receptors, particularly the D2 subtype. This interaction is significant in the context of neurological disorders such as schizophrenia and Parkinson's disease. The presence of the pyrrolidine moiety enhances its binding affinity and selectivity towards these receptors .

Neuropharmacological Effects

  • Dopaminergic Activity :
    • Exhibits antagonistic effects on dopamine receptors, which can influence mood and behavior.
    • Potential applications in treating conditions like schizophrenia and depression due to its modulation of dopaminergic pathways .
  • Impact on Neurotransmission :
    • Alters neurotransmitter release patterns, particularly in dopaminergic and serotonergic systems, which may contribute to its antidepressant effects .

In Vivo Studies

Research has indicated that this compound demonstrates significant efficacy in animal models:

  • Antidepressant-like Effects : In rodent models, the compound has shown reductions in immobility time in forced swim tests, suggesting potential antidepressant properties.
  • Anxiolytic Effects : Behavioral tests indicate reduced anxiety-like behaviors in elevated plus maze tests .

Study 1: Efficacy in Schizophrenia Models

A study conducted on animal models of schizophrenia demonstrated that administration of this compound resulted in:

  • Significant reduction in hyperactivity.
  • Improvement in cognitive deficits associated with dopaminergic dysregulation .

Study 2: Effects on Depression

In a double-blind study involving depressed patients, this compound was administered alongside standard antidepressants. Results showed:

  • Enhanced mood stabilization.
  • Reduction in depressive symptoms compared to control groups receiving placebo .

Comparative Table of Biological Activities

Activity TypeEffect ObservedReference
Dopamine AntagonismSignificant reduction in D2 receptor activity
Antidepressant ActivityReduced immobility time in forced swim test
Anxiolytic ActivityDecreased anxiety-like behavior

科学的研究の応用

Chemical Properties and Structure

Levosulpiride has the following chemical characteristics:

  • Molecular Formula : C16H22Cl2N2O3
  • Molecular Weight : 361.26 g/mol
  • CAS Number : 84225-94-5
  • Purity : >95% (HPLC) .

The compound features a pyrrolidine ring, which is crucial for its biological activity. The structure allows for interaction with various neurotransmitter receptors, particularly dopamine receptors.

Pharmacological Applications

Levosulpiride has been extensively studied for its pharmacological effects, particularly in the treatment of:

  • Psychiatric Disorders :
    • Levosulpiride acts as an atypical antipsychotic and is used in the management of schizophrenia. Its mechanism involves antagonizing dopamine D2 receptors, which helps alleviate psychotic symptoms .
    • It is also utilized in treating depression, where it may enhance serotonergic activity alongside its dopaminergic effects .
  • Gastrointestinal Disorders :
    • The compound is effective in treating functional gastrointestinal disorders such as dyspepsia and irritable bowel syndrome (IBS). It works by enhancing gastrointestinal motility and reducing gastric emptying time .
  • Neurological Disorders :
    • Research indicates that levosulpiride may have neuroprotective properties beneficial for conditions like Alzheimer's disease and Parkinson's disease. Its ability to modulate neurotransmitter systems can potentially slow neurodegeneration .
  • Pain Management :
    • Levosulpiride has shown efficacy in managing chronic pain conditions, likely due to its action on central pain pathways involving dopamine modulation .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of levosulpiride in various clinical settings:

  • Schizophrenia Treatment : A randomized controlled trial demonstrated that patients treated with levosulpiride showed significant improvement in psychotic symptoms compared to placebo groups. The study emphasized the drug's favorable side effect profile compared to traditional antipsychotics .
  • Irritable Bowel Syndrome : In a double-blind study involving IBS patients, those receiving levosulpiride reported a marked reduction in abdominal pain and discomfort compared to those on placebo, indicating its utility in gastrointestinal applications .

Comparative Analysis of Efficacy

DisorderTreatment TypeEfficacy LevelReference
SchizophreniaAtypical AntipsychoticHigh
DepressionAntidepressantModerate
Irritable Bowel SyndromeGastrointestinal ModulatorHigh
Chronic PainPain ManagementModerate

特性

IUPAC Name

3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl2N2O3/c1-4-20-7-5-6-10(20)9-19-16(21)13-14(22-2)11(17)8-12(18)15(13)23-3/h8,10H,4-7,9H2,1-3H3,(H,19,21)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQKBQNMKHVABS-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。